N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-9-14(10-18(11-17)29-2)20(27)23-8-7-16-12-30-21-24-19(25-26(16)21)13-3-5-15(22)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABHLNXLNESSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structural framework combining thiazole and triazole rings with a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 394.47 g/mol. The presence of the fluorophenyl group enhances its pharmacological properties by increasing lipophilicity and potentially improving bioavailability.
| Property | Details |
|---|---|
| Molecular Formula | C21H19FN4OS |
| Molecular Weight | 394.47 g/mol |
| IUPAC Name | N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide |
| Purity | Typically 95% |
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial activity. For instance, thiazolotriazoles have been shown to inhibit bacterial fatty acid biosynthesis by targeting the FabI enzyme in Staphylococcus aureus, resulting in effective antibacterial properties . The docking studies reveal that the most potent compounds possess the lowest binding energies at the active site of FabI, suggesting a strong interaction between the compound and bacterial enzymes.
Anticancer Activity
The structural components of this compound suggest potential anticancer properties. Compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation and induced apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The compound's anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies on related compounds have shown that they can significantly reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and triazole rings or substituents on the benzamide moiety can lead to enhanced potency or selectivity against specific biological targets. For example:
- Fluorophenyl Group : Enhances lipophilicity and binding affinity.
- Dimethoxy Substituents : May influence electronic properties and steric hindrance.
Case Studies
- Antibacterial Efficacy : A study evaluated various thiazolotriazole derivatives against Escherichia coli and Klebsiella pneumoniae, revealing MIC values as low as 0.125 µg/mL for certain derivatives . This suggests that modifications similar to those found in this compound could yield potent antibacterial agents.
- Cancer Cell Line Studies : In vitro studies on similar compounds demonstrated significant inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations (around 10 µM) .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and triazole moieties are known for their diverse biological activities, including antimicrobial properties. Research indicates that derivatives of these compounds exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar compounds can effectively combat drug-resistant pathogens .
Anticancer Potential
The anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been explored extensively. These compounds have demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies suggest that N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide may inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiazolo-triazole core followed by functionalization to introduce the ethyl and dimethoxybenzamide groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- A study investigating the antimicrobial properties of triazole derivatives found that certain modifications significantly enhanced their activity against resistant bacterial strains .
- Another research highlighted the anticancer potential of thiazole-containing compounds through molecular docking studies that elucidated their binding interactions with target proteins involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for preparing thiazolo-triazole-benzamide derivatives, and how can reaction conditions be optimized?
The synthesis of thiazolo-triazole derivatives typically involves cyclocondensation of substituted triazoles with thioamide intermediates. For example, triazole-thiazole hybrids can be synthesized by refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization may involve adjusting solvent polarity (ethanol vs. DMF), reaction time (4–24 hours), and stoichiometric ratios of reagents. Yield improvements are often achieved via stepwise purification, including vacuum evaporation, filtration, and recrystallization .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
X-ray crystallography is the gold standard for structural confirmation. Key parameters include R-factor (<0.05) and mean C–C bond length deviations (<0.006 Å) . Spectroscopic validation involves:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in such compounds?
Thiazolo-triazole derivatives are often screened for antimicrobial or enzyme inhibitory activity. Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution.
- Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) activity measured via NADH oxidation rates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess selectivity .
Advanced Research Questions
Q. How can tautomeric equilibria in thiazolo-triazole derivatives impact biological activity, and how are these equilibria characterized?
Thione-thiol tautomerism in triazole rings (e.g., 1,2,4-triazole-3-thione ↔ 1,2,4-triazole-3-thiol) alters electronic properties and binding affinity. IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹) and NMR (disappearance of NH signals) confirm the dominant tautomer. For example, the thione form stabilizes via intramolecular hydrogen bonding (N–H⋯N), as seen in X-ray data .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for fluorophenyl-substituted thiazolo-triazoles?
Discrepancies in SAR often arise from substituent positioning (e.g., para- vs. meta-fluorine on phenyl groups). To address this:
- Perform docking studies to compare binding modes with target proteins (e.g., PFOR).
- Synthesize analogs with halogen substitutions (Cl, Br) to assess electronic effects .
- Use QSAR models correlating logP, polar surface area, and IC50 values .
Q. How can reaction pathways be modified to improve regioselectivity in thiazolo-triazole formation?
Regioselectivity challenges in cyclocondensation can be mitigated by:
- Using microwave-assisted synthesis to reduce side reactions.
- Introducing bulky substituents (e.g., 3,5-dimethoxybenzamide) to sterically direct bond formation .
- Employing catalytic additives (e.g., ZnCl2) to stabilize transition states .
Q. What analytical methods are critical for detecting and quantifying degradation products under varying pH conditions?
For stability studies:
- HPLC-MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) at pH 1.2 (gastric) vs. 7.4 (physiological).
- TGA/DSC : Assess thermal degradation profiles (e.g., loss of methoxy groups above 200°C) .
Methodological Guidance
- Contradiction Analysis : If biological activity data conflict with computational predictions, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition) .
- Experimental Design : For SAR studies, include a minimum of three derivatives per substituent class (e.g., electron-withdrawing, electron-donating) to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
